molecular formula C12H11N3O3 B11612270 N'-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide

N'-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11612270
M. Wt: 245.23 g/mol
InChI Key: DBKMVPJOHNDKON-UHFFFAOYSA-N
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Description

N’-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide is an organic compound that features a pyridine ring substituted with a carboximidamide group and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide typically involves the reaction of 2-methylfuran-3-carbonyl chloride with pyridine-2-carboximidamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboximidamide group can be reduced to form an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

N’-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-4-carboximidamide
  • N’-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-3-carboximidamide

Uniqueness

N’-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide is unique due to its specific substitution pattern on the pyridine and furan rings. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The position of the carboximidamide group on the pyridine ring can significantly influence the compound’s interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-methylfuran-3-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-8-9(5-7-17-8)12(16)18-15-11(13)10-4-2-3-6-14-10/h2-7H,1H3,(H2,13,15)

InChI Key

DBKMVPJOHNDKON-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)O/N=C(/C2=CC=CC=N2)\N

Canonical SMILES

CC1=C(C=CO1)C(=O)ON=C(C2=CC=CC=N2)N

Origin of Product

United States

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